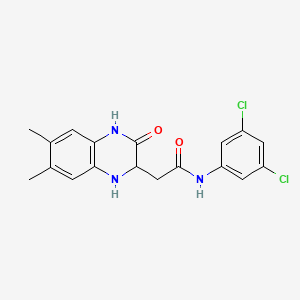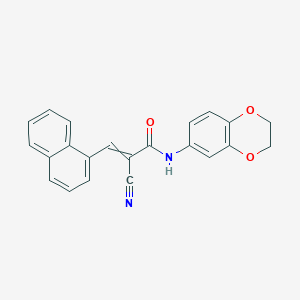
2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(naphthalen-1-yl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(naphthalen-1-yl)prop-2-enamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a derivative of the natural product honokiol, which is found in the bark of Magnolia trees. The synthesis of 2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(naphthalen-1-yl)prop-2-enamide has been achieved through various methods, and it has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments.
Mecanismo De Acción
The mechanism of action of 2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(naphthalen-1-yl)prop-2-enamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in inflammation and cancer progression. Specifically, it has been shown to inhibit the NF-κB pathway, which is a key regulator of inflammation and cancer cell survival. It has also been shown to inhibit the Akt/mTOR pathway, which is involved in cell growth and proliferation.
Efectos Bioquímicos Y Fisiológicos
2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(naphthalen-1-yl)prop-2-enamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(naphthalen-1-yl)prop-2-enamide in laboratory experiments is its relatively low toxicity. It has been shown to have low cytotoxicity in normal cells, which makes it a potentially safe and effective therapeutic agent. However, one of the limitations of using this compound is its poor solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on 2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(naphthalen-1-yl)prop-2-enamide. One area of research could be the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of research could be the investigation of its potential use in combination with other therapeutic agents to enhance its efficacy. Additionally, further studies could be conducted to elucidate its mechanism of action and to identify potential biomarkers for patient selection and monitoring.
Métodos De Síntesis
The synthesis of 2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(naphthalen-1-yl)prop-2-enamide has been achieved through several methods. One of the most common methods involves the reaction of honokiol with acrylonitrile in the presence of a catalyst such as triethylamine. The reaction proceeds through a Michael addition followed by a dehydration step, resulting in the formation of 2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(naphthalen-1-yl)prop-2-enamide. Other methods involve the use of different reagents or catalysts, but the general reaction mechanism remains the same.
Aplicaciones Científicas De Investigación
2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(naphthalen-1-yl)prop-2-enamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties. In particular, it has been studied for its potential use in the treatment of various types of cancer, including breast cancer, lung cancer, and pancreatic cancer. It has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-naphthalen-1-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O3/c23-14-17(12-16-6-3-5-15-4-1-2-7-19(15)16)22(25)24-18-8-9-20-21(13-18)27-11-10-26-20/h1-9,12-13H,10-11H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTTZQBZNHRVSFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C(=CC3=CC=CC4=CC=CC=C43)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-naphthalen-1-ylprop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

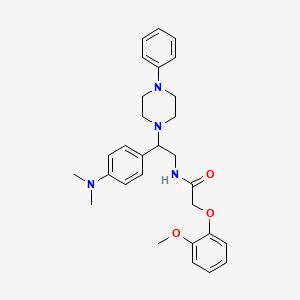
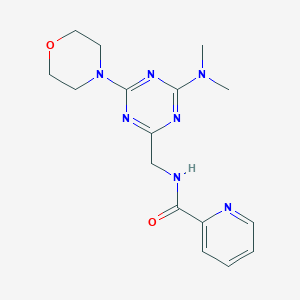
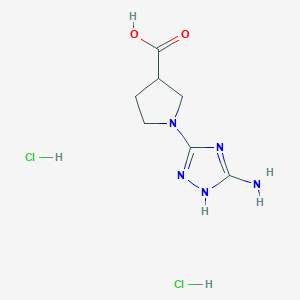
![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2914295.png)
![1-(1,2,5-Thiadiazol-3-yl)-4-[1-(thiophen-2-yl)cyclopentanecarbonyl]piperazine](/img/structure/B2914296.png)
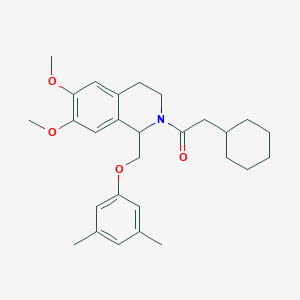
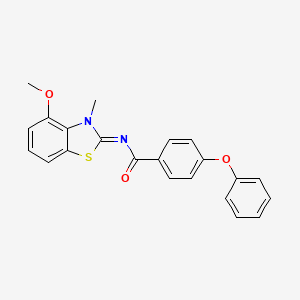
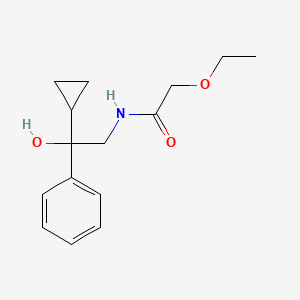
![N-(4-(6-(4-methoxyphenyl)-8-oxo-4,5,6,7,8,9-hexahydrotetrazolo[5,1-b]quinazolin-9-yl)phenyl)acetamide](/img/structure/B2914306.png)
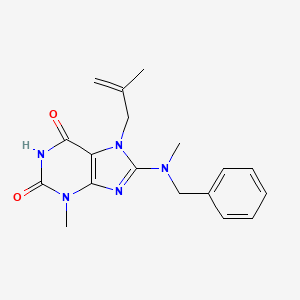
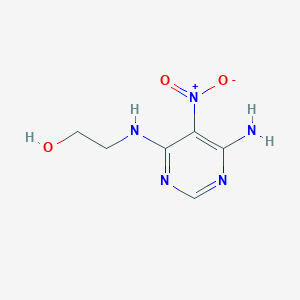
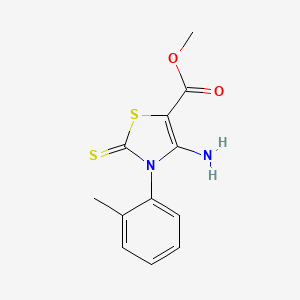
![N-[5,6-dimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazol-4-yl]-4-fluorobenzenesulfonamide](/img/structure/B2914310.png)
